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Compound of Interest

Compound Name: 2,3'-Dichloroacetophenone

Cat. No.: B1581386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3'-
Dichloroacetophenone, a compound of interest in synthetic chemistry and drug development.

Due to the limited public availability of specific experimental spectra for 2,3'-
Dichloroacetophenone (CAS No. 21886-56-6), this document presents a compilation of

available data for closely related isomers to serve as a comparative reference. Detailed

experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,

and Mass Spectrometry (MS) are provided to guide researchers in acquiring and interpreting

spectral data for this class of compounds.

Spectroscopic Data Presentation
The following tables summarize the available spectroscopic data for various

dichloroacetophenone isomers. It is important to note that while these data provide valuable

insights into the expected spectral characteristics of 2,3'-Dichloroacetophenone, direct

experimental values for this specific isomer are not readily available in public databases.

Table 1: ¹H NMR Spectroscopic Data of Dichloroacetophenone Isomers
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Compound Solvent
Chemical Shifts (δ, ppm)
and Coupling Constants
(J, Hz)

2,3'-Dichloroacetophenone CDCl₃ Data not available

2',4'-Dichloroacetophenone[1] CDCl₃

7.53 (d, J=8.5 Hz, 1H), 7.43

(dd, J=8.5, 2.0 Hz, 1H), 7.32

(d, J=2.0 Hz, 1H), 2.64 (s, 3H)

2',5'-Dichloroacetophenone CDCl₃ Data not available

3',4'-Dichloroacetophenone CDCl₃ Data not available

2-Chloroacetophenone[2] CDCl₃

7.53-7.55 (q, 1H), 7.36-7.42

(m, 2H), 7.28-7.33 (m, 1H),

2.64 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data of Dichloroacetophenone Isomers

Compound Solvent Chemical Shifts (δ, ppm)

2,3'-Dichloroacetophenone CDCl₃ Data not available

2',4'-Dichloroacetophenone[2] CDCl₃
198.8, 137.7, 137.2, 132.5,

130.7, 130.5, 127.4, 30.6

2',5'-Dichloroacetophenone CDCl₃ Data not available

3',4'-Dichloroacetophenone CDCl₃ Data not available

2-Chloroacetophenone[2] CDCl₃
200.4, 139.1, 132.0, 131.3,

130.6, 129.4, 126.9, 30.7

Table 3: Mass Spectrometry Data of Dichloroacetophenone Isomers
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Compound Ionization Mode
Key m/z Values (Relative
Intensity)

2,3'-Dichloroacetophenone Electron Ionization (EI) Data not available

2',4'-Dichloroacetophenone[1] Electron Ionization (EI) 188 (M+), 173, 145, 111, 75

2',5'-Dichloroacetophenone[3] Electron Ionization (EI) 188 (M+), 173, 145, 111, 75

3',4'-Dichloroacetophenone Electron Ionization (EI) Data not available

Table 4: IR Spectroscopic Data of Dichloroacetophenone Isomers

Compound Technique
Key Absorption Bands
(cm⁻¹)

2,3'-Dichloroacetophenone ATR-Neat

Data not available, but a

spectrum is noted to be

available on SpectraBase[4]

2',4'-Dichloroacetophenone Not specified
A spectrum is noted to be

available on ChemicalBook[5]

2,3-Dichloroacetophenone FT-IR
A spectrum is noted to be

available on ChemicalBook[6]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.

These protocols are generalized for aromatic ketones and can be adapted for the specific

analysis of 2,3'-Dichloroacetophenone.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh 10-20 mg of the solid 2,3'-Dichloroacetophenone sample.
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Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃).

Ensure the sample is fully dissolved. If necessary, gently warm the mixture or use a vortex

mixer.

Filter the solution through a pipette with a small cotton or glass wool plug to remove any

particulate matter.

Transfer the clear solution into a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (typically δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Program: Standard single-pulse experiment (zg30).

Acquisition Parameters:

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay (d1): 1-2 seconds.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal.

¹³C NMR Spectroscopy Protocol:

Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher for carbon).
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Solvent: CDCl₃.

Temperature: 298 K.

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

Acquisition Parameters:

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay (d1): 2-5 seconds.

Processing: Apply Fourier transformation with an exponential window function, phase

correction, and baseline correction. Reference the spectrum to the solvent signal (CDCl₃

at δ = 77.16 ppm).

2.2 Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid 2,3'-Dichloroacetophenone sample directly onto the

center of the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

FTIR Spectroscopy Protocol:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal

ATR accessory.

Acquisition Parameters:
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Collection: Record a background spectrum of the empty ATR crystal. Then, record

the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

2.3 Mass Spectrometry (MS)

Sample Preparation:

Prepare a dilute solution of 2,3'-Dichloroacetophenone (approximately 1 mg/mL) in a

volatile organic solvent such as methanol or acetonitrile.

Electron Ionization (EI) Mass Spectrometry Protocol:

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source, often

coupled with a Gas Chromatograph (GC-MS).

Sample Introduction: If using GC-MS, inject a small volume (e.g., 1 µL) of the prepared

solution into the GC, which will separate the compound before it enters the MS.

Alternatively, for direct infusion, introduce the sample via a heated direct insertion probe.

Ionization Parameters:

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-400).

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern

to deduce the structure. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate

3:1 ratio) will be characteristic.
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Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthetic organic compound like 2,3'-Dichloroacetophenone.

General Workflow for Spectroscopic Characterization

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of 2,3'-Dichloroacetophenone

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Analyze NMR Spectra
- Chemical Shifts

- Coupling Constants
- Integration

Analyze IR Spectrum
- Functional Group Identification

(C=O, C-Cl, Aromatic C-H)

Analyze Mass Spectrum
- Molecular Ion Peak

- Fragmentation Pattern
- Isotopic Distribution

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an

organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

